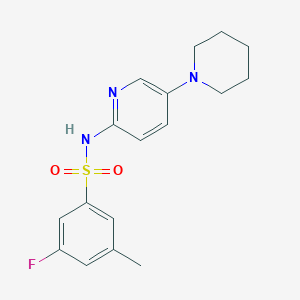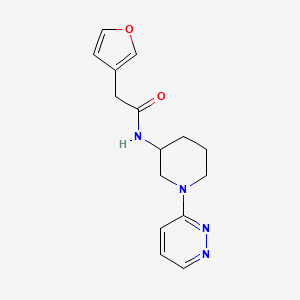![molecular formula C12H14N6O2 B6971475 6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide](/img/structure/B6971475.png)
6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridazine ring, a triazole moiety, and a cyclobutyl group, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the triazole moiety: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the cyclobutyl group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl group onto the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The triazole and pyridazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the triazole or pyridazine rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with enzymes or receptors, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-cyclopropanecarboxamido-4-(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino-N-(methyl-d3)pyridazine-3-carboxamide: Similar structure with a cyclopropane group instead of a cyclobutyl group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but lacks the pyridazine and cyclobutyl groups.
Uniqueness
The uniqueness of 6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide lies in its combination of a pyridazine ring, a triazole moiety, and a cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-20-9-4-3-8(16-17-9)10(19)15-12(5-2-6-12)11-13-7-14-18-11/h3-4,7H,2,5-6H2,1H3,(H,15,19)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWUXIQFBGNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2(CCC2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B6971396.png)
![1-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B6971409.png)
![N-tert-butyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971417.png)
![N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6971419.png)
![N-ethyl-1-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6971422.png)



![N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B6971443.png)
![1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6971458.png)
![(4-Fluoro-3-methoxyphenyl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6971463.png)
![[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B6971467.png)
![2-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6971473.png)
![3-cyano-N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B6971486.png)
